molecular formula C22H26N2O4S B4548108 3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID

3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B4548108
M. Wt: 414.5 g/mol
InChI Key: UNFDFCNSHHFYHV-UHFFFAOYSA-N
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Description

3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is 414.16132849 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Diels–Alder Reactions

One area of application involves the use of bicyclic structures similar to the compound for asymmetric synthesis and Diels–Alder reactions. Research has shown that asymmetric Diels–Alder cycloaddition, particularly involving acrylate derivatives and cyclohexadiene, can yield enantiopure bicyclic β-amino acids. These compounds have potential applications in developing pharmaceuticals and materials due to their enantiopure nature, which is crucial for the biological activity of many drugs (Olivier Songis et al., 2007).

Conformational Analysis and Drug Design

The unique bicyclic and polycyclic structures derived from similar chemical frameworks are studied for their conformational properties, which are essential in drug design. Conformationally restricted analogues of amino acids, for instance, are synthesized to explore their utility in peptidomimetics, where the rigidity of the compound can influence biological activity by mimicking the secondary structures of peptides (A. Guarna et al., 1999).

Development of Peptidomimetics

Research into similar compounds has also focused on the development of peptidomimetics, where the bicyclic structure is utilized to mimic the function of peptides. These efforts aim to produce molecules that can intervene in protein-protein interactions, a promising avenue for therapeutic intervention. The synthesis strategies often involve the modification of amino acid precursors to introduce the bicyclic scaffold, potentially leading to new classes of biologically active compounds (Evelyne Dietrich et al., 2003).

Material Science and Polymer Synthesis

In material science, the bicyclic and related structures offer a backbone for developing novel polymers and materials. The rigidity and stereochemical complexity of these frameworks can impart unique physical and chemical properties to the resulting materials, making them suitable for a wide range of applications, from optoelectronics to biomedical devices (K. Faghihi et al., 2010).

Properties

IUPAC Name

3-[[3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c25-19(16-11-5-7-12(8-6-11)17(16)22(27)28)24-21-18(20(26)23-13-9-10-13)14-3-1-2-4-15(14)29-21/h5,7,11-13,16-17H,1-4,6,8-10H2,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFDFCNSHHFYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3C4CCC(C3C(=O)O)C=C4)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 3
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 4
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 5
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 6
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID

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